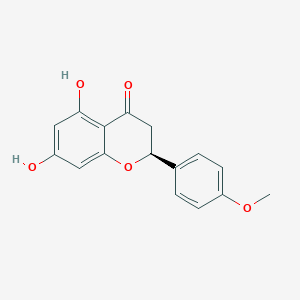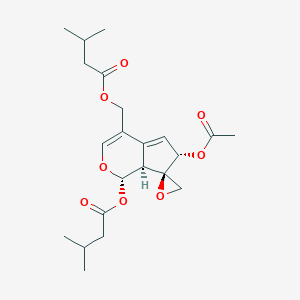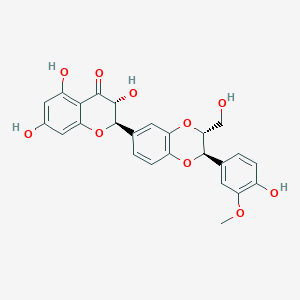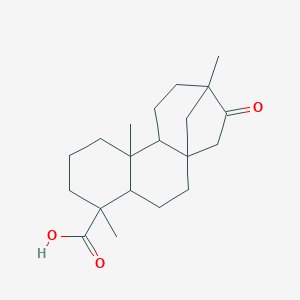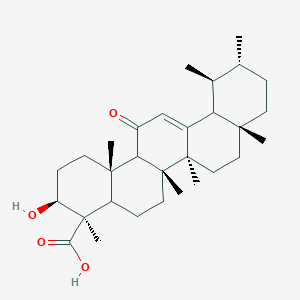
11-Keto-beta-Boswelliasäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
11-Keto-beta-boswellic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound is studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: It has shown potential in the treatment of inflammatory diseases, cancer, and neurological disorders.
Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals
Wirkmechanismus
Target of Action
11-Keto-beta-boswellic acid, a pentacyclic triterpenoid compound, has been found to interact with several targets. It inhibits the activity of the enzyme 5-lipoxygenase , and it also binds to phosphorylated-cyclin dependent kinase 1 (p-CDK1), blocking the activation of cyclin B-CDK1 needed for cell cycle progression at G2/M phase of the cell cycle . Furthermore, it has been shown to activate the nuclear factor erythroid-2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathway .
Mode of Action
11-Keto-beta-boswellic acid interacts with its targets in various ways. It inhibits 5-lipoxygenase through a non-redox, noncompetitive mechanism . It also binds as an allosteric partial inhibitor to 5-lipoxygenase, initiating a shift in regioselectivity of the catalyzed reaction . In addition, it binds to p-CDK1, blocking the activation of cyclin B-CDK1 .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to regulate the p21/FOXM1/cyclin B1 pathway, inhibit mitosis by downregulating the Aurora B/TOP2A pathway, and induce mitochondrial-dependent apoptosis . It also activates the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress .
Pharmacokinetics
It has been noted that boswellic acids such as 11-keto-beta-boswellic acid readily pass the blood-brain barrier as they are highly lipophilic compounds .
Result of Action
The action of 11-Keto-beta-boswellic acid results in various molecular and cellular effects. It has been found to have anti-inflammatory, anti-infection, anti-tumor, antioxidant, and anti-aging actions . It also has biological activity in the nervous system, promoting nerve repair and regeneration after injury, protecting against ischemic brain injury and aging, inhibiting neuroinflammation, ameliorating memory deficits, and alleviating neurotoxicity .
Action Environment
Environmental factors can influence the action of 11-Keto-beta-boswellic acid. For instance, oxidative stress conditions can trigger intracellular calcium overload, activating phospholipases, inducing peroxidation of membrane lipids, and degrading arachidonic acid, culminating in the synthesis of thromboxanes and leukotrienes . These conditions can potentially affect the efficacy and stability of 11-Keto-beta-boswellic acid.
Biochemische Analyse
Biochemical Properties
11-Keto-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the enzyme 5-lipoxygenase, where 11-Keto-beta-boswellic acid acts as an inhibitor, thereby reducing the production of leukotrienes, which are inflammatory mediators . Additionally, 11-Keto-beta-boswellic acid modulates the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This compound also interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing lipid metabolism and inflammation .
Cellular Effects
11-Keto-beta-boswellic acid exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell cycle regulators and apoptotic proteins . In neuronal cells, 11-Keto-beta-boswellic acid has neuroprotective effects, reducing oxidative stress and inflammation, and promoting cell survival . This compound also influences cell signaling pathways, such as the Nrf2/HO-1 pathway, which plays a role in cellular defense against oxidative damage . Furthermore, 11-Keto-beta-boswellic acid affects gene expression by modulating transcription factors and signaling molecules involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of 11-Keto-beta-boswellic acid involves several key interactions and pathways. It binds to and inhibits the enzyme 5-lipoxygenase, reducing the synthesis of leukotrienes and thereby exerting anti-inflammatory effects . Additionally, 11-Keto-beta-boswellic acid activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress . This compound also modulates the activity of NF-κB, leading to reduced expression of pro-inflammatory cytokines . Furthermore, 11-Keto-beta-boswellic acid influences the expression of genes involved in apoptosis and cell cycle regulation, promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Keto-beta-boswellic acid have been observed to change over time. Studies have shown that this compound remains stable under various conditions, retaining its biological activity . Over extended periods, 11-Keto-beta-boswellic acid continues to exert its anti-inflammatory and anti-tumor effects, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained neuroprotective and anti-inflammatory effects, indicating the potential for chronic use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 11-Keto-beta-boswellic acid vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximum efficacy and minimal side effects .
Metabolic Pathways
11-Keto-beta-boswellic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound influences lipid metabolism by modulating the activity of PPAR-γ and other lipid-regulating enzymes . Additionally, 11-Keto-beta-boswellic acid affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor effects .
Transport and Distribution
Within cells and tissues, 11-Keto-beta-boswellic acid is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . The compound accumulates in target tissues, such as the brain and liver, where it exerts its biological effects . The distribution of 11-Keto-beta-boswellic acid is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 11-Keto-beta-boswellic acid plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It also accumulates in the nucleus, influencing gene expression by modulating transcription factors and chromatin structure . Additionally, 11-Keto-beta-boswellic acid is found in mitochondria, where it exerts its antioxidant effects and protects against mitochondrial dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 11-Keto-beta-boswellic acid typically involves the extraction of the resin from Boswellia serrata, followed by purification processes. The resin is subjected to solvent extraction using methanol or ethanol, and the resulting extract is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of 11-Keto-beta-boswellic acid involves large-scale extraction and purification processes. The resin is collected, ground, and subjected to solvent extraction. The extract is then purified using high-performance liquid chromatography (HPLC) to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various derivatives of 11-Keto-beta-boswellic acid, which are studied for their enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
- Alpha-boswellic acid
- Beta-boswellic acid
- Acetyl-alpha-boswellic acid
- Acetyl-beta-boswellic acid
Uniqueness: 11-Keto-beta-boswellic acid is unique due to its potent inhibitory effects on 5-lipoxygenase and its ability to induce apoptosis in cancer cells. Its specific molecular structure allows for these distinct biological activities, setting it apart from other boswellic acids .
Eigenschaften
IUPAC Name |
3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHGPSYDOGBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-92-0 | |
| Record name | Urs-12-en-23-oic acid, 3-hydroxy-11-oxo-, (3α,4β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


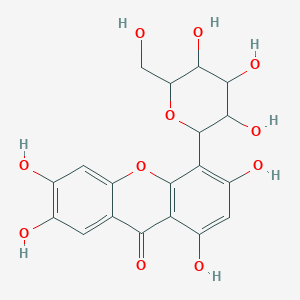
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
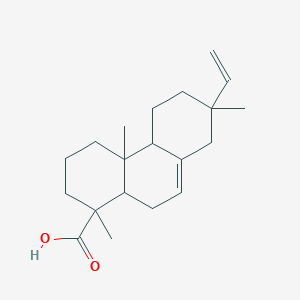
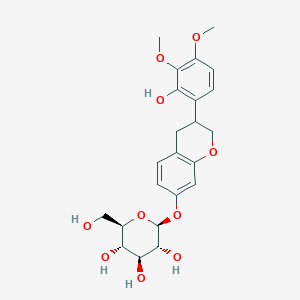
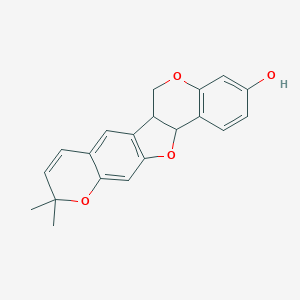
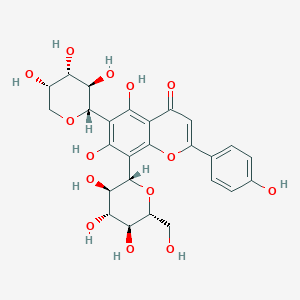
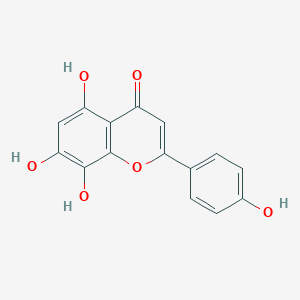
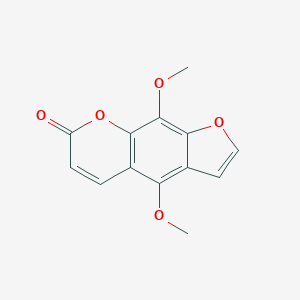
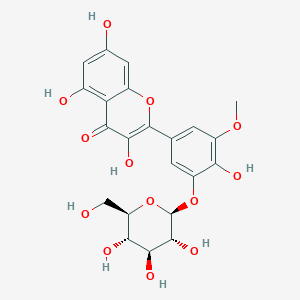
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)
